
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoacetamide with hydrazine hydrate to form the pyridazine ring, followed by the introduction of the imidazole moiety through a subsequent cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity. The compound’s ability to modulate enzyme activity and receptor binding makes it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, widely used in pharmaceuticals.
Pyridazine: Another heterocyclic compound with a similar core structure, used in various chemical syntheses.
Benzimidazole: A fused ring system that shares structural similarities and is known for its biological activities.
Uniqueness
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to the combination of imidazole and pyridazine rings, which imparts distinct chemical and biological properties
Biological Activity
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a compound that has garnered attention due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a dihydropyridazine core with an imidazole substituent, which is critical for its biological activity. The structural configuration influences its interaction with biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has demonstrated notable anticancer activity in vitro. In particular, it has been tested against human colon cancer cell lines such as HCT116, showing inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 15.5 | Induction of apoptosis |
A2780 (Ovarian) | 12.3 | Cell cycle arrest |
MCF7 (Breast) | 18.7 | Inhibition of proliferation |
Anticonvulsant Activity
In animal models, the compound has shown anticonvulsant effects in picrotoxin-induced convulsion tests. This suggests that it may modulate neurotransmitter systems involved in seizure activity.
Case Study: Anticonvulsant Efficacy
A study evaluated the anticonvulsant properties of the compound in a controlled environment with rats. The results indicated a significant reduction in seizure duration and frequency when administered at specific dosages.
The biological activities of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, which may contribute to their anticonvulsant effects.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with this compound.
- Antioxidant Activity : The imidazole ring may play a role in scavenging free radicals, contributing to its protective effects against oxidative stress.
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13) |
InChI Key |
HMGTWWSRRNXXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C2=NC=CN2 |
Origin of Product |
United States |
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